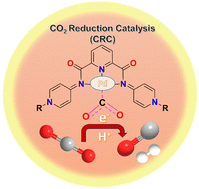Palladium-anchored donor-flexible pyridylidene amide (PYA) electrocatalysts for CO2 reduction†
RSC Advances Pub Date: 2023-11-29 DOI: 10.1039/D3RA06477H
Abstract
The conversion of CO2 into CO as a substitute for processing fossil fuels to produce hydrocarbons is a sustainable, carbon neutral energy technology. However, the electrochemical reduction of CO2 into a synthesis gas (CO and H2) at a commercial scale requires an efficient electrocatalyst. In this perspective, a series of six new palladium complexes with the general formula [Pd(L)(Y)]Y, where L is a donor-flexible PYA, N2,N6-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide, N2,N6-bis(1-butylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide, or N2,N6-bis(1-benzylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide, and Y = OAc or Cl−, were utilized as active electrocatalysts for the conversion of CO2 into a synthesis gas. These palladium(II) pincer complexes were synthesized from their respective H-PYA proligands using 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU) or sodium acetate as a base. All the compounds were successfully characterized by various physical methods of analysis, such as proton and carbon NMR, FTIR, CHN, and single-crystal XRD. The redox chemistry of palladium complexes toward carbon dioxide activation suggested an evident CO2 interaction with each Pd(II) catalyst. [Pd(N2,N6-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide)(Cl)]Cl showed the best electrocatalytic activity for CO2 reduction into a synthesis gas under the acidic condition of trifluoracetic acid (TFA) with a minimum overpotential of 0.40 V, a maximum turnover frequency (TOF) of 101 s−1, and 58% FE of CO. This pincer scaffold could be stereochemically tuned with the exploration of earth abundant first row transition metals for further improvements in the CO2 reduction chemistry.


Recommended Literature
- [1] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [2] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [3] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [4] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†
- [5] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [6] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [7] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [8] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [9] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [10] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 14651-42-4
-
CAS no.: 13490-74-9









